molecular formula C33H29N3O5 B11192655 (2E)-N-{1-[(4-methoxyphenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-3-(4-nitrophenyl)-N-phenylprop-2-enamide

(2E)-N-{1-[(4-methoxyphenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-3-(4-nitrophenyl)-N-phenylprop-2-enamide

Cat. No.: B11192655
M. Wt: 547.6 g/mol
InChI Key: UKNXJQNIZVYFFY-KGENOOAVSA-N
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Description

(2E)-N-{1-[(4-methoxyphenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-3-(4-nitrophenyl)-N-phenylprop-2-enamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{1-[(4-methoxyphenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-3-(4-nitrophenyl)-N-phenylprop-2-enamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetrahydroquinoline core, the introduction of the methoxyphenyl and nitrophenyl groups, and the final coupling to form the enamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-{1-[(4-methoxyphenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-3-(4-nitrophenyl)-N-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

(2E)-N-{1-[(4-methoxyphenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-3-(4-nitrophenyl)-N-phenylprop-2-enamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the function of specific proteins or pathways.

    Medicine: The compound’s unique structure may make it a candidate for drug development, particularly if it exhibits biological activity against specific targets.

Mechanism of Action

The mechanism of action of (2E)-N-{1-[(4-methoxyphenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-3-(4-nitrophenyl)-N-phenylprop-2-enamide depends on its specific interactions with molecular targets. These interactions may involve binding to proteins, enzymes, or receptors, leading to modulation of their activity. The compound’s structure allows it to engage in various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its biological effects.

Properties

Molecular Formula

C33H29N3O5

Molecular Weight

547.6 g/mol

IUPAC Name

(E)-N-[1-(4-methoxybenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-3-(4-nitrophenyl)-N-phenylprop-2-enamide

InChI

InChI=1S/C33H29N3O5/c1-23-22-31(29-10-6-7-11-30(29)34(23)33(38)25-15-19-28(41-2)20-16-25)35(26-8-4-3-5-9-26)32(37)21-14-24-12-17-27(18-13-24)36(39)40/h3-21,23,31H,22H2,1-2H3/b21-14+

InChI Key

UKNXJQNIZVYFFY-KGENOOAVSA-N

Isomeric SMILES

CC1CC(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)OC)N(C4=CC=CC=C4)C(=O)/C=C/C5=CC=C(C=C5)[N+](=O)[O-]

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)OC)N(C4=CC=CC=C4)C(=O)C=CC5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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